molecular formula C19H19N7O2 B11022080 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

Cat. No.: B11022080
M. Wt: 377.4 g/mol
InChI Key: ILAFRGWKUVTUJG-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide typically involves multi-step organic synthesis. The process begins with the formation of the pyrido[2,1-c][1,2,4]triazinone core, followed by the introduction of the triazolo[4,3-a]pyridine moiety. Key steps include:

    Formation of the Pyrido[2,1-c][1,2,4]triazinone Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Attachment of the Triazolo[4,3-a]pyridine Moiety: This step often employs coupling reactions facilitated by catalysts such as palladium or copper.

    Final Amidation: The propanamide group is introduced through amidation reactions, typically using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of cancers and other diseases where kinase activity is dysregulated .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting specific kinases involved in disease pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with kinase enzymes. It binds to the active site of the kinase, inhibiting its activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that promote cell proliferation and survival, which is particularly beneficial in cancer treatment .

Properties

Molecular Formula

C19H19N7O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide

InChI

InChI=1S/C19H19N7O2/c27-18(10-9-14-19(28)26-13-4-2-7-17(26)22-21-14)20-11-5-8-16-24-23-15-6-1-3-12-25(15)16/h1-4,6-7,12-13H,5,8-11H2,(H,20,27)

InChI Key

ILAFRGWKUVTUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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